5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid
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Overview
Description
5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline-8-carboxylic acid share structural similarities.
Indole derivatives: Compounds such as indole-3-acetic acid have similar indole moieties.
Uniqueness
5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid is unique due to the combination of quinoline and indole structures within a single molecule. This dual functionality can provide enhanced biological activity and versatility in chemical reactions .
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-(3-quinolin-8-yloxycarbonylindol-1-yl)pentanoic acid |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27) |
InChI Key |
OHXYIFOJAQVPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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